(4-Methylthiophenyl)methyl phenyl sulfonium triflate

Catalog No.
S1499319
CAS No.
187868-29-7
M.F
C15H15F3O3S3
M. Wt
396.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Methylthiophenyl)methyl phenyl sulfonium trifla...

CAS Number

187868-29-7

Product Name

(4-Methylthiophenyl)methyl phenyl sulfonium triflate

IUPAC Name

methyl-(4-methylsulfanylphenyl)-phenylsulfanium;trifluoromethanesulfonate

Molecular Formula

C15H15F3O3S3

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C14H15S2.CHF3O3S/c1-15-12-8-10-14(11-9-12)16(2)13-6-4-3-5-7-13;2-1(3,4)8(5,6)7/h3-11H,1-2H3;(H,5,6,7)/q+1;/p-1

InChI Key

OEMQHKIRYKSFQC-UHFFFAOYSA-M

SMILES

CSC1=CC=C(C=C1)[S+](C)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

CSC1=CC=C(C=C1)[S+](C)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]

The exact mass of the compound (4-Methylthiophenyl)methyl phenyl sulfonium triflate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(4-Methylthiophenyl)methyl phenyl sulfonium triflate (CAS: 187868-29-7) is a latent cationic photoinitiator and photoacid generator (PAG) belonging to the alkyldiarylsulfonium triflate class . Characterized by a peak optical absorption (λmax) of 290 nm, it serves as an efficient source of trifluoromethanesulfonic (triflic) acid upon ultraviolet irradiation . In industrial and advanced research procurement, this compound is primarily sourced for formulating photocurable resins, covalent adaptable networks (CANs), and direct-patternable metal oxide or inorganic nanocrystal inks [1]. Unlike standard symmetrical triarylsulfonium salts, the inclusion of a methylthio electron-donating group and an alkyl substituent modifies its UV absorption profile and solvent compatibility, making it a critical precursor for next-generation flexible electronics, self-patterning semiconductor thin-film transistors (TFTs), and advanced photo-ionotronic devices [1].

Substituting (4-Methylthiophenyl)methyl phenyl sulfonium triflate with ubiquitous industry-standard PAGs, such as triphenylsulfonium triflate (TPS-Tf) or diphenyliodonium triflate, frequently results in process failures during advanced lithography and resin formulation. Standard TPS-Tf exhibits a peak absorption around 242 nm and is virtually transparent in the near-UV spectrum, necessitating the addition of complex photosensitizers to achieve adequate acid generation yields under broadband or mid-UV sources . Furthermore, in direct optical lithography of functional inorganic nanomaterials (DOLFIN) and self-patterned zinc tin oxide (ZTO) systems, generic PAGs often lack the specific solubility profiles required to remain stable in polar metal-oxide precursor inks without inducing premature precipitation [1]. Consequently, using a generic substitute compromises photopatterning resolution, increases required UV dosage, and shortens the shelf-life of the formulated precursor solutions [REFS-1, REFS-2].

Optical Absorption Red-Shift and Mid-UV Sensitivity

The structural incorporation of a 4-methylthio group on the phenyl ring significantly alters the electronic properties of the sulfonium center. Spectroscopic analysis demonstrates that (4-Methylthiophenyl)methyl phenyl sulfonium triflate achieves a maximum absorption wavelength (λmax) of 290 nm . In direct comparison, the industry-standard baseline, triphenylsulfonium triflate (TPS-Tf), has a λmax of 242 nm and exhibits negligible absorption above 280 nm . This 48 nm red-shift allows the target compound to efficiently generate triflic acid under mid-UV (UVB) and broadband irradiation without the mandatory inclusion of secondary photosensitizers [REFS-1, REFS-2].

Evidence DimensionPeak optical absorption wavelength (λmax)
Target Compound Data290 nm
Comparator Or BaselineTriphenylsulfonium triflate (TPS-Tf) at 242 nm
Quantified Difference48 nm red-shift in peak absorption
ConditionsUV-Vis spectroscopy in standard organic solvents

Enables procurement teams to simplify photocurable formulations by eliminating the need for expensive photosensitizers when curing under mid-UV or broadband light sources.

Direct Photopatterning Efficiency in Metal Oxide Thin Films

In the fabrication of solution-processed zinc tin oxide (ZTO) thin-film transistors, (4-Methylthiophenyl)methyl phenyl sulfonium triflate functions as a solubility-modifying agent [1]. Upon UV exposure, the generated protons directly interact with the metal-containing ligands, rendering the irradiated areas insoluble in the developing solvent. This enables the direct self-patterning of the ZTO precursor film [1]. Compared to conventional photolithography baselines—which require the application, exposure, development, and subsequent stripping of a sacrificial organic photoresist—this PAG-driven approach eliminates the need for photoresist layers entirely [1].

Evidence DimensionLithographic process complexity
Target Compound DataDirect self-patterning of ZTO via UV-induced solubility change (0 sacrificial layers)
Comparator Or BaselineConventional photolithography requiring sacrificial organic photoresists and toxic etchants
Quantified DifferenceElimination of photoresist spin-coating, etching, and stripping steps
ConditionsSolution-processed metal oxide precursor films (e.g., ZTO) on flexible or rigid substrates

Drastically reduces manufacturing time and chemical waste in the production of flexible electronics and semiconductor patterns.

Latency and Formulation Stability in Covalent Adaptable Networks

For advanced structural adhesives and network polymers, (4-Methylthiophenyl)methyl phenyl sulfonium triflate acts as a strictly latent photo-activatable acid [1]. Prior to UV activation, formulations containing this PAG do not exhibit significant acid-catalyzed bond exchange or premature crosslinking [1]. When compared to formulations utilizing unprotected strong acids (such as free triflic acid or low-temperature thermal acid generators), which suffer from continuous viscosity increases and short pot-lives at room temperature, this specific sulfonium triflate maintains formulation stability for extended periods [1]. Upon irradiation, it rapidly releases triflic acid to catalyze the covalent adaptable network (CAN) bond exchange [1].

Evidence DimensionPre-activation bond exchange and shelf-life
Target Compound DataNegligible bond exchange prior to UV activation (stable viscosity)
Comparator Or BaselineUnprotected strong acids (e.g., free triflic acid) causing premature curing
Quantified DifferenceDecouples storage shelf-life from curing speed, preventing premature gelation
ConditionsEpoxy-based or dynamic covalent polymer networks stored at ambient conditions

Crucial for industrial buyers who require single-part (1K) photocurable resins with long shelf-lives and rapid on-demand curing capabilities.

Direct Optical Lithography of Functional Inorganic Nanomaterials (DOLFIN)

Leveraging its specific solubility in polar solvents and its mid-UV acid generation, this compound is utilized for formulating directly patternable inorganic nanocrystal inks (such as WOx or CdSe) [1]. It allows manufacturers to bypass traditional sacrificial photoresists, directly patterning the active inorganic layers for high-resolution non-emissive displays and microelectronics [1].

Solution-Processed Metal Oxide Thin-Film Transistors (TFTs)

The PAG is utilized for integration into zinc tin oxide (ZTO) precursor solutions [2]. Upon UV exposure, the localized acid generation alters the chelation of the metal precursors, enabling the self-patterning of n-type semiconductor active layers for flexible and wearable electronic devices without toxic etchants [2].

On-Demand Curing of Covalent Adaptable Networks (CANs)

Due to its latency, this compound is utilized as a photoinitiator for single-part (1K) dynamic polymer networks and advanced epoxies [3]. It provides long shelf-life stability at room temperature while allowing for rapid, light-triggered bond exchange and curing, making it highly valuable for 3D printing resins and structural adhesives [3].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 04-14-2024

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